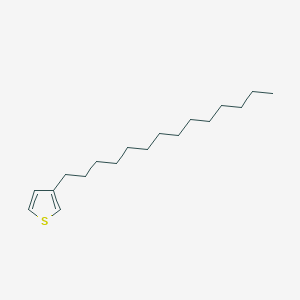
3-Tetradecylthiophene
Cat. No. B052671
M. Wt: 280.5 g/mol
InChI Key: CAEIOINMYGTXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09337358B2
Procedure details


To a mixture of 3-bromothiophene (81.5 g, 0.5 mol) and [1,3-bis(diphenylphosphino)propane]-dichloronickel(II) (dppp) in 300 mL of dry ethyl ether, tetradecylmagnesium bromide (560 mL, 0.56 mol) was added dropwise. The mixture was then refluxed overnight and cooled in an ice bath. A 5% HCl solution was added to destroy the unreacted Grignard reagents. The organic layer was separated from the water layer in a separation funnel. The ether solution was then washed with NaHCO3 solution (100 mL), brine (2×100 mL), and water (100 mL) and dried over anhydrous MgSO4. After the ether was removed, the organic residue was vacuum distilled (101° C./3 mmHg) to give 3-tetradecylthiophene: 85 g, yield 75.9%. 1H NMR: ä 7.23 (m, 1H), 6.93 (m, 1H), 2.62 (t, 2H), 1.64-1.26 (m, 16H), 0.88 (t, 3H).



Name
[1,3-bis(diphenylphosphino)propane]-dichloronickel(II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One


Yield
75.9%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH2:7]([Mg]Br)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].Cl>C(OCC)C.Cl[Ni]Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:20]([C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH3:7] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
81.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1
|
|
Name
|
|
|
Quantity
|
560 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)[Mg]Br
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
[1,3-bis(diphenylphosphino)propane]-dichloronickel(II)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ni]Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then refluxed overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy the unreacted Grignard reagents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated from the water layer in a separation funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether solution was then washed with NaHCO3 solution (100 mL), brine (2×100 mL), and water (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the ether was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled (101° C./3 mmHg)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)C1=CSC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
